

An In-depth Technical Guide to Difluoroiodobenzene Isomers ($C_6H_3F_2I$)

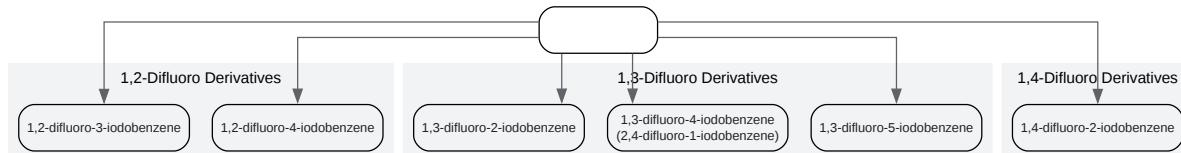
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1,2-Difluoro-4-iodobenzene*

Cat. No.: *B1299772*

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of difluoroiodobenzene, with the chemical formula $C_6H_3F_2I$. These compounds are of significant interest in medicinal chemistry, materials science, and organic synthesis due to the unique properties conferred by the presence of both fluorine and iodine substituents on the benzene ring. Fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the iodo group serves as a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.

IUPAC Nomenclature and Isomer Identification

The chemical formula $C_6H_3F_2I$ corresponds to six constitutional isomers, distinguished by the substitution pattern of the fluorine and iodine atoms on the benzene ring. The IUPAC names and corresponding CAS numbers for these isomers are crucial for unambiguous identification in research and procurement.

Below is a classification of the identified isomers of $C_6H_3F_2I$.

[Click to download full resolution via product page](#)

Figure 1: Isomer classification of $C_6H_3F_2I$.

Physicochemical Properties

The physical and chemical properties of the difluoriodobenzene isomers are summarized in the table below. These properties are essential for designing reaction conditions, purification procedures, and for understanding the compounds' behavior in various chemical and biological systems.

IUPAC Name	CAS Number	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)	Density (g/mL)	Refractive Index (n ₂₀ /D)
1,2-Difluoro-3-iodobenzene	26735-53-5	239.99	-	-	-	-
1,2-Difluoro-4-iodobenzene	64248-58-4	239.99	177-178	-	1.99	1.558
1,3-Difluoro-2-iodobenzene	13697-89-7	239.99	186.1 (at 760 mmHg); 55-56 (at 8 Torr)[1]	24.5-26.5[1]	2.001[1]	1.566[1]
1,3-Difluoro-5-iodobenzene	2265-91-0	239.99	173-174[2]; 60 (at 17 mmHg)[3]	-	2.004[4]; 1.99[3]	1.554[2]; 1.55[3]
1,4-Difluoro-2-iodobenzene	2265-92-1	239.99	183[5]	-	-	-
2,4-Difluoro-1-iodobenzene	2265-93-2	239.99	175-176[6][7]	-	2.006[6][7]; 2.00[8]	1.557[6]; 1.56[8]

Note: Some data points were unavailable from the searched sources.

Synthesis and Experimental Protocols

Difluoriodobenzene isomers are valuable building blocks in organic synthesis. Below are examples of synthetic routes for two of the isomers.

Synthesis of 1,3-Difluoro-2-iodobenzene[2]

A common method for the synthesis of 1,3-difluoro-2-iodobenzene involves the ortho-lithiation of 1,3-difluorobenzene followed by quenching with iodine.

Reaction Scheme:

1,3-Difluorobenzene → (n-BuLi, THF, -78 °C to RT) → Intermediate → (I₂, THF) → 1,3-Difluoro-2-iodobenzene

Experimental Protocol:

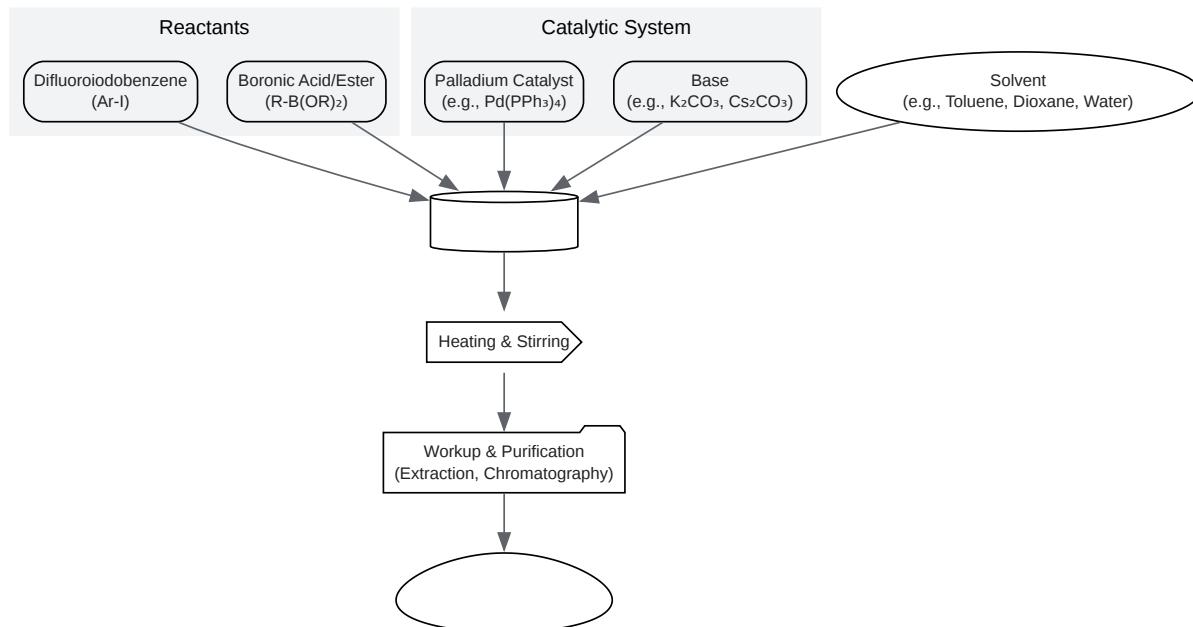
- To a solution of 1,3-difluorobenzene (10.00 g, 87 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere at -78 °C, slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 42 mL, 105 mmol) dropwise.
- Maintain the reaction mixture at -78 °C for 10 minutes, then warm to room temperature for 5 minutes.
- Cool the reaction mixture again and slowly add a solution of iodine (26.7 g, 105 mmol) in THF (200 mL) dropwise.
- Stir the resulting mixture at room temperature for 4 hours.
- After the reaction is complete, quench the reaction by the slow addition of water.
- Extract the product with dichloromethane.
- Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,3-difluoro-2-iodobenzene.

Synthesis of 1,3-Difluoro-5-iodobenzene[3]

This isomer can be synthesized from 3,5-difluorophenylboronic acid via a copper-catalyzed iodination.

Reaction Scheme:

3,5-Difluorophenylboronic acid + I₂ → (Cu(NO₃)₂·3H₂O, CH₃CN) → 1,3-Difluoro-5-iodobenzene


Experimental Protocol:

- In a 15 mL reaction tube, combine 3,5-difluorophenylboronic acid (1 mmol), iodine (I₂, 1 mmol), copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O, 0.05 mmol), and acetonitrile (0.8 mL).
- Seal the reaction tube and stir the mixture for 6 hours under an inert atmosphere.
- Upon completion, terminate the reaction by adding 10 mL of water.
- Extract the mixture with dichloromethane (3 x 15 mL).
- Combine the organic layers, dry, and concentrate to obtain 1,3-difluoro-5-iodobenzene.

Applications in Cross-Coupling Reactions

The iodo-substituent on the difluorobenzene ring makes these isomers excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are fundamental in the synthesis of pharmaceuticals and functional materials.

The following diagram illustrates a general workflow for the application of a difluoriodobenzene isomer in a Suzuki cross-coupling reaction.

[Click to download full resolution via product page](#)

Figure 2: General workflow for a Suzuki cross-coupling reaction.

Toxicology and Pharmacology

Currently, there is a lack of specific toxicological data (e.g., LD₅₀) and detailed pharmacological profiles for the individual isomers of difluoriodobenzene in publicly available literature. However, for halogenated aromatic compounds in general, toxicological properties can be estimated using Quantitative Structure-Activity Relationship (QSAR) models.[9][10][11][12][13] These models predict the biological activity of a chemical based on its molecular structure and physicochemical properties.

For drug development professionals, it is crucial to consider that the introduction of fluorine atoms can significantly alter the pharmacokinetic and toxicological properties of a molecule.

While often leading to increased metabolic stability, it can also sometimes result in the formation of toxic metabolites. Therefore, early-stage toxicological assessment is highly recommended for any novel compound synthesized from these building blocks.

Conclusion

The isomers of difluoriodobenzene ($C_6H_3F_2I$) are versatile and valuable reagents in modern organic chemistry. Their unique combination of fluorine and iodine substituents provides a powerful platform for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. This guide has provided a summary of their nomenclature, physicochemical properties, synthetic methodologies, and applications. While specific toxicological data is limited, researchers should proceed with appropriate caution and consider early-stage safety assessments in their development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 1,3-Difluoro-5-iodobenzene | 2265-91-0 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2265-91-0 CAS MSDS (1,3-Difluoro-5-iodobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. labsolu.ca [labsolu.ca]
- 6. chembk.com [chembk.com]
- 7. 2,4-Difluoro-1-iodobenzene, 99% | Fisher Scientific [fishersci.ca]
- 8. labproinc.com [labproinc.com]
- 9. Cytotoxicity, 2D- and 3D- QSAR Study of some Halogen Containing Hydroxy and Amino Substituted Aromatic Compounds [pubs.sciepub.com]
- 10. mdpi.com [mdpi.com]

- 11. Prediction of cellular toxicity of halocarbons from computed chemodescriptors: a hierarchical QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. QSAR modeling of acute toxicity on mammals caused by aromatic compounds: the case study using oral LD50 for rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved QSARs for predictive toxicology of halogenated hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Difluoriodobenzene Isomers (C₆H₃F₂I)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1299772#iupac-name-for-c6h3f2i]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com